3-chloro-5-ethylaniline hydrochloride
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Overview
Description
3-chloro-5-ethylaniline hydrochloride: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chlorine atom at the third position and an ethyl group at the fifth position on the aniline ring, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-ethylaniline hydrochloride typically involves the chlorination of 5-ethylaniline. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired position. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reaction mixture is passed through a series of reactors where chlorination occurs, followed by purification steps such as distillation or crystallization to isolate the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-chloro-5-ethylaniline hydrochloride can undergo oxidation reactions to form corresponding nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form 3-chloro-5-ethylaniline using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: 3-chloro-5-ethylaniline.
Substitution: Corresponding substituted aniline derivatives.
Scientific Research Applications
Chemistry: 3-chloro-5-ethylaniline hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in research laboratories.
Biology: In biological research, this compound can be used to study the effects of chlorinated anilines on biological systems. It may also be used in the development of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 3-chloro-5-ethylaniline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chlorine atom and ethyl group can influence the compound’s reactivity and binding affinity, leading to various biological effects.
Comparison with Similar Compounds
3-chloroaniline: Lacks the ethyl group, making it less hydrophobic.
5-ethylaniline: Lacks the chlorine atom, affecting its reactivity.
3-chloro-4-ethylaniline: Has the ethyl group at the fourth position, altering its steric and electronic properties.
Uniqueness: 3-chloro-5-ethylaniline hydrochloride is unique due to the specific positioning of the chlorine and ethyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that are not observed in its analogs.
Properties
CAS No. |
2639410-25-4 |
---|---|
Molecular Formula |
C8H11Cl2N |
Molecular Weight |
192.1 |
Purity |
93 |
Origin of Product |
United States |
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